Torvoside K is a highly purified spirostanol glycoside isolated from Solanum torvum, structurally characterized by its distinct steroidal backbone and specific oligosaccharide moiety. In procurement contexts, it is primarily sourced as an analytical reference standard and bioactive probe for agricultural and pharmaceutical research. Its established baseline properties include potent antifungal activity, specific inhibition of mycotoxin biosynthesis (such as aflatoxin B1 and fumonisin B1), and neuroactive properties in vertebrate models [1]. For industrial and academic buyers, procuring high-purity Torvoside K ensures reproducible baseline data in ergosterol biosynthesis inhibition assays and structure-activity relationship (SAR) studies of neuroactive steroids, avoiding the batch-to-batch variability inherent in crude plant extracts[2].
Substituting purified Torvoside K with crude Solanum torvum extracts or closely related spirostanol glycosides (such as Torvosides J or L) severely compromises experimental reproducibility and targeted efficacy. Crude extracts contain fluctuating ratios of over 30 different steroidal saponins, making it impossible to isolate the specific dose-dependent antimycotoxigenic effects or accurately quantify ergosterol reduction[1]. Furthermore, minor structural variations in the sugar moiety or aglycone stereochemistry drastically alter biological activity; for instance, Torvoside J exhibits different binding affinities and effective concentrations in GABA-receptor modulation compared to Torvoside K [2]. Consequently, precise procurement of the exact Torvoside K molecule is critical for validated antifungal benchmarking and neuropharmacological SAR profiling.
Torvoside K demonstrates precise, concentration-dependent inhibition of major agricultural pathogens, specifically Aspergillus flavus and Fusarium verticillioides. In standardized assays, purified Torvoside K achieved Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 μg/mL, completely inhibiting the production of aflatoxin B1 and fumonisin B1 in vitro [1]. In contrast, crude chloroform extracts require significantly higher, unstandardized loading volumes to achieve comparable mycotoxin suppression due to the dilution of the active spirostanol glycoside.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against mycotoxigenic fungi |
| Target Compound Data | 31.25 - 250 μg/mL (Torvoside K) |
| Comparator Or Baseline | Unstandardized crude Solanum torvum extract (Variable, high-volume loading required) |
| Quantified Difference | Purified Torvoside K provides a defined, reproducible MIC threshold for complete mycotoxin inhibition. |
| Conditions | In vitro broth microdilution and poisoned food techniques against A. flavus and F. verticillioides |
Procuring the purified standard is essential for developing exact dosing models in natural fungicide formulations and mycotoxin mitigation strategies.
The antifungal efficacy of Torvoside K is quantitatively linked to its ability to disrupt fungal cell membrane integrity by reducing ergosterol content. Against A. flavus, Torvoside K treatment resulted in a 48.67% reduction in plasma membrane ergosterol at 62.5 μg/mL, scaling up to a 70.43% reduction at 250 μg/mL compared to untreated controls [1]. This precise biochemical targeting establishes Torvoside K as a reliable positive control in sterol biosynthesis inhibition assays, differentiating it from broad-spectrum, non-specific fungicidal agents.
| Evidence Dimension | Reduction of plasma membrane ergosterol content |
| Target Compound Data | 70.43% reduction at 250 μg/mL |
| Comparator Or Baseline | Untreated baseline control (0% reduction) |
| Quantified Difference | 70.43% absolute reduction in essential fungal membrane sterols |
| Conditions | In vitro quantification of ergosterol in A. flavus plasma membranes |
Provides a quantifiable, mechanism-specific metric for buyers validating the biochemical pathways of novel antifungal compounds.
In neuropharmacological screening using pentylenetetrazol (PTZ)-induced seizure models in zebrafish, Torvoside K provides critical comparative data for structure-activity relationship (SAR) studies of steroidal saponins. While Torvoside J demonstrates seizure reduction at lower concentrations (35-140 μM), Torvoside K requires a higher concentration range (70-280 μM) to elicit a slight reduction in seizure-like movements [1]. This quantitative divergence underscores the impact of specific oligosaccharide moiety configurations on GABA-receptor modulation, making Torvoside K an indispensable comparative standard alongside Torvoside J.
| Evidence Dimension | Effective concentration range for seizure reduction |
| Target Compound Data | 70-280 μM (Torvoside K) |
| Comparator Or Baseline | 35-140 μM (Torvoside J) |
| Quantified Difference | 2x higher concentration threshold required for Torvoside K, highlighting structural specificity |
| Conditions | 18-hour incubation in PTZ-induced zebrafish larval seizure assay |
Enables neuropharmacology researchers to map the precise structural determinants of GABA-receptor modulation by comparing closely related spirostanol glycosides.
Due to its defined MIC (31.25-250 μg/mL) and complete inhibition of aflatoxin B1 and fumonisin B1, Torvoside K is the optimal reference standard for agricultural chemistry labs developing natural antimycotoxigenic agents [1]. It provides a reliable baseline for evaluating the efficacy of new crop protection formulations against Aspergillus and Fusarium species.
Torvoside K's ability to quantitatively reduce fungal plasma membrane ergosterol by up to 70.43% makes it an excellent positive control or benchmarking tool in biochemical assays [1]. Researchers screening novel antifungal compounds can use Torvoside K to validate mechanism-of-action protocols targeting cell membrane integrity.
In the development of GABA-modulating therapeutics, Torvoside K serves as a critical structural comparator. By contrasting its anticonvulsant activity profile (effective at 70-280 μM) with more potent analogs like Torvoside J, medicinal chemists can precisely delineate how sugar moiety variations influence neurosteroid efficacy and receptor binding in vertebrate models [2].